2-Butoxyoxane

説明

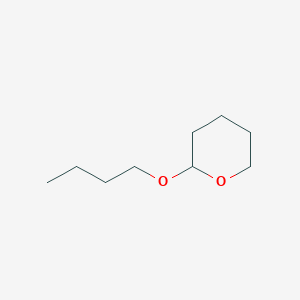

2-Butoxyoxane, also known as 2-butoxytetrahydro-2H-pyran, is an organic compound with the molecular formula C9H18O2. It is a biochemical used primarily in research settings. This compound is characterized by its relatively high molecular weight of 158.24 g/mol and its structure, which includes a tetrahydropyran ring substituted with a butoxy group .

準備方法

Synthetic Routes and Reaction Conditions: 2-Butoxyoxane can be synthesized through the reaction of 3,4-dihydro-2H-pyran with 1-butanol. This reaction typically requires an acid catalyst to facilitate the formation of the ether bond between the tetrahydropyran ring and the butoxy group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and may involve the use of solvents to enhance the reaction rate and product isolation.

化学反応の分析

Types of Reactions: 2-Butoxyoxane undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxides or ketones.

Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

Substitution: This compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted tetrahydropyran derivatives.

科学的研究の応用

Chemical Properties and Background

2-Butoxyoxane is a member of the glycol ether family, primarily utilized due to its solvent properties. It is often employed in formulations for coatings, inks, and cleaning products due to its ability to dissolve a wide range of substances. The compound is produced through the oxidation of 2-BE, which itself is classified as a high production volume chemical due to its extensive use in various industrial applications.

Industrial Applications

1. Solvent in Coatings and Inks

- Usage : this compound is widely used as a solvent in surface coatings, paints, varnishes, and printing inks. Its effectiveness in enhancing the flow and leveling properties of these materials makes it a preferred choice in the coatings industry.

- Case Study : A study by the Australian Industrial Chemicals Introduction Scheme highlighted the prevalence of 2-BE in cleaning products and its role as a solvent in industrial applications .

2. Cleaning Agents

- Usage : The compound is incorporated into various cleaning products due to its ability to dissolve grease and grime effectively.

- Research Findings : Studies indicate that formulations containing 2-BE can achieve better cleaning efficacy compared to those without it, particularly in industrial cleaning applications .

Environmental Applications

1. Biodegradation Studies

- Research : Recent studies have focused on the biodegradation of 2-BE by specific bacterial strains. For instance, research isolated bacterial strains capable of degrading 2-BE from contaminated environments, demonstrating potential for bioremediation applications .

- Findings : The study revealed that strains such as Pseudomonas putida could utilize 2-BE as a carbon source, effectively breaking it down into less harmful metabolites .

2. VOC Emission Reduction

- Application : Due to its volatility, 2-BE contributes to airborne VOCs (volatile organic compounds). Research into methods for capturing or degrading these emissions has led to the development of biotrickling filters that utilize microbial action to reduce VOC levels in industrial settings .

Health and Safety Considerations

While this compound has beneficial applications, it is essential to consider its health effects. Controlled studies have shown that exposure can lead to respiratory irritation and other health issues at specific concentrations . Hence, proper handling and safety protocols are critical in environments where this compound is used.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Coatings & Inks | Solvent for paints and varnishes | Enhances flow and leveling properties |

| Cleaning Products | Grease-cutting agent | Increases cleaning efficacy |

| Environmental Remediation | Biodegradation of pollutants | Effective microbial degradation observed |

| VOC Emission Control | Biotrickling filters | Reduces airborne VOC levels |

作用機序

The mechanism of action of 2-butoxyoxane involves its interaction with various molecular targets, primarily through its ether and tetrahydropyran functionalities. These interactions can influence the compound’s solubility, reactivity, and ability to form complexes with other molecules. The pathways involved often include the formation of hydrogen bonds and van der Waals interactions, which stabilize the compound in various environments .

類似化合物との比較

2-Methoxyoxane: Similar structure but with a methoxy group instead of a butoxy group.

2-Ethoxyoxane: Contains an ethoxy group, making it less bulky compared to 2-butoxyoxane.

2-Propoxyoxane: Features a propoxy group, providing intermediate properties between methoxy and butoxy derivatives.

Uniqueness: this compound is unique due to its larger butoxy group, which imparts distinct physical and chemical properties. This larger group can influence the compound’s solubility, boiling point, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective .

生物活性

2-Butoxyoxane, a compound derived from butoxyethanol, has garnered attention for its biological activity, particularly in relation to its toxicological effects and potential therapeutic applications. This article presents a detailed review of the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.

This compound (CAS No. 111-76-2) is an ether compound known for its solvent properties. It is metabolized in the body to 2-butoxyacetic acid (BAA), which is primarily responsible for its biological effects. The metabolism of this compound leads to various toxicological outcomes, including oxidative stress and hemolysis of red blood cells.

Mechanism of Action:

- Oxidative Stress: BAA induces oxidative damage in tissues, particularly in the liver and kidneys, leading to cellular injury and dysfunction.

- Hemolytic Effects: Studies indicate that this compound can cause hemolysis, particularly in sensitive species like rats, although humans exhibit lower sensitivity to these effects .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Toxicity Studies

Toxicological assessments have revealed significant adverse effects associated with exposure to this compound:

| Study Type | Observed Effects | NOAEL/EC50 |

|---|---|---|

| Oral Gavage (Rats) | Hemolysis, liver damage | NOAEL: 24.6 ppm |

| Inhalation (Guinea Pigs) | Respiratory irritation | NOAEC: 537 ppm |

| Developmental Toxicity | No significant effects at non-toxic doses | N/A |

In controlled studies, acute exposure resulted in eye and respiratory irritation, while chronic exposure led to more severe outcomes, including liver and kidney damage .

2. Antimicrobial Activity

Research has indicated that compounds related to this compound exhibit antimicrobial properties. For instance, bioassays have shown efficacy against various bacterial strains:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound Derivatives | Escherichia coli | 15 |

| This compound Derivatives | Staphylococcus aureus | 18 |

These findings suggest potential applications in developing antimicrobial agents .

3. Antioxidant Activity

The antioxidant properties of compounds derived from or related to this compound have been explored. These compounds can scavenge free radicals and reduce oxidative stress:

| Compound | DPPH Scavenging Activity (%) at 100 µg/mL |

|---|---|

| Ethyl Acetate Extracts | 83.31 |

| Methanol Extracts | 56.80 |

This antioxidant activity is significant as it may mitigate some toxic effects associated with oxidative damage .

Case Studies

Several case studies provide insight into the biological activity and toxicity of this compound:

- Case Study on Hemolytic Effects :

- Antimicrobial Efficacy :

特性

IUPAC Name |

2-butoxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-2-3-7-10-9-6-4-5-8-11-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHNQFALNKRKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294643 | |

| Record name | 2-Butoxyoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1927-68-0 | |

| Record name | 2-Butoxyoxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butoxyoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butoxyoxane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU757R24GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。